molecular formula C17H19N3O3 B5361193 N-[3-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide

N-[3-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide

Cat. No. B5361193
M. Wt: 313.35 g/mol
InChI Key: BMNLKHWSNQLNSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide, commonly known as NECA, is a chemical compound that has been extensively studied for its potential applications in scientific research. NECA belongs to the family of adenosine receptor agonists and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

NECA binds to adenosine receptors and activates them, leading to a cascade of intracellular signaling events. These signaling events can lead to various biochemical and physiological effects, depending on the specific adenosine receptor subtype that is activated.
Biochemical and Physiological Effects:
NECA has been shown to have a wide range of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, modulation of neurotransmitter release, and regulation of immune cell function. These effects make NECA a valuable tool for studying the adenosine receptor system and its role in various physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NECA in lab experiments is its specificity for adenosine receptors. This allows researchers to study the effects of adenosine receptor activation without the confounding effects of other signaling pathways. However, NECA also has some limitations, including its relatively short half-life and potential for off-target effects at high concentrations.

Future Directions

There are many potential future directions for research on NECA and the adenosine receptor system. Some possible areas of study include the development of more selective adenosine receptor agonists and antagonists, the role of adenosine receptors in neurological disorders such as Alzheimer's disease and Parkinson's disease, and the use of adenosine receptor modulators as therapeutic agents for various diseases.

Synthesis Methods

NECA can be synthesized through a multi-step process that involves the reaction of 4-ethoxyaniline with phosgene to form 4-ethoxyphenyl isocyanate. This is then reacted with 3-aminobenzoic acid to form the final product, NECA.

Scientific Research Applications

NECA has been used extensively in scientific research as a tool to study the adenosine receptor system. Adenosine receptors are G protein-coupled receptors that are activated by the endogenous ligand adenosine. NECA, as an adenosine receptor agonist, can activate these receptors and mimic the effects of adenosine.

properties

IUPAC Name

N-[3-[(4-ethoxyphenyl)carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-3-23-16-9-7-13(8-10-16)19-17(22)20-15-6-4-5-14(11-15)18-12(2)21/h4-11H,3H2,1-2H3,(H,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNLKHWSNQLNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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